molecular formula C6H6BrNO B1266871 2-Bromo-6-methoxypyridine CAS No. 40473-07-2

2-Bromo-6-methoxypyridine

Cat. No. B1266871
CAS No.: 40473-07-2
M. Wt: 188.02 g/mol
InChI Key: KMODISUYWZPVGV-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

250 ml of 28% sodium methoxide methanol solution was added dropwise into a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol while heating at 80° C. stirring in an oil bath, followed by stirring under heating for 2 hours as it was. After cooling as it was, the mixture was extracted with diethyl ether-water, and the organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was removed, to give 150 g of the target compound.
Name
sodium methoxide methanol
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].C[O-].[Na+].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](Br)[N:8]=1>CO>[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:2][CH3:1])[N:8]=1 |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
250 mL
Type
reactant
Smiles
CO.C[O-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours as it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether-water
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 150 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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